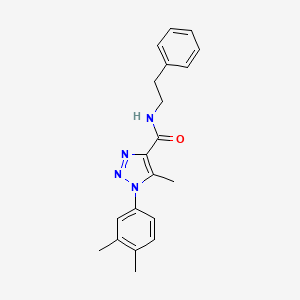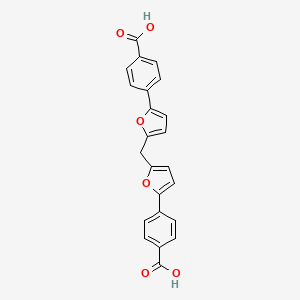![molecular formula C13H14N2O2S B12489787 1-[(2S)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocin-11-yl]ethanone](/img/structure/B12489787.png)
1-[(2S)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocin-11-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(9S)-9-METHYL-11-SULFANYLIDENE-8-OXA-10,12-DIAZATRICYCLO[7310(2),?]TRIDECA-2,4,6-TRIEN-13-YL]ETHANONE is a complex organic compound with a unique tricyclic structure
Métodos De Preparación
The synthesis of 1-[(9S)-9-METHYL-11-SULFANYLIDENE-8-OXA-10,12-DIAZATRICYCLO[7.3.1.0(2),?]TRIDECA-2,4,6-TRIEN-13-YL]ETHANONE involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the sulfur, oxygen, and nitrogen atoms within the compound’s structure.
Aplicaciones Científicas De Investigación
1-[(9S)-9-METHYL-11-SULFANYLIDENE-8-OXA-10,12-DIAZATRICYCLO[7.3.1.0(2),?]TRIDECA-2,4,6-TRIEN-13-YL]ETHANONE has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a potential therapeutic agent due to its unique structural features and reactivity. In industry, it may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[(9S)-9-METHYL-11-SULFANYLIDENE-8-OXA-10,12-DIAZATRICYCLO[7.3.1.0(2),?]TRIDECA-2,4,6-TRIEN-13-YL]ETHANONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Compared to other similar compounds, 1-[(9S)-9-METHYL-11-SULFANYLIDENE-8-OXA-10,12-DIAZATRICYCLO[7.3.1.0(2),?]TRIDECA-2,4,6-TRIEN-13-YL]ETHANONE stands out due to its unique tricyclic structure and the presence of sulfur, oxygen, and nitrogen atoms. Similar compounds include other tricyclic molecules with different substituents or functional groups, which may exhibit different reactivity and applications. The uniqueness of this compound lies in its specific combination of structural features and chemical properties.
Propiedades
Fórmula molecular |
C13H14N2O2S |
|---|---|
Peso molecular |
262.33 g/mol |
Nombre IUPAC |
1-[(9S)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-13-yl]ethanone |
InChI |
InChI=1S/C13H14N2O2S/c1-7(16)10-11-8-5-3-4-6-9(8)17-13(10,2)15-12(18)14-11/h3-6,10-11H,1-2H3,(H2,14,15,18)/t10?,11?,13-/m0/s1 |
Clave InChI |
OLNNCTMDGVOFMI-XIVSLSHWSA-N |
SMILES isomérico |
CC(=O)C1C2C3=CC=CC=C3O[C@@]1(NC(=S)N2)C |
SMILES canónico |
CC(=O)C1C2C3=CC=CC=C3OC1(NC(=S)N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl thiophen-2-ylacetate](/img/structure/B12489720.png)
![6-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-2-(3-methylpiperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12489727.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B12489729.png)
![11-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12489732.png)
![Methyl 3-{[(3-chlorophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12489744.png)
![N-[4-(dimethylamino)phenyl]-4-(1H-indol-3-yl)butanamide](/img/structure/B12489751.png)
![4-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B12489753.png)
![8-Tert-butyl-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B12489756.png)
![N,N'-bis(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)hexanediamide](/img/structure/B12489758.png)
![Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-4-(2,3-dihydro-1,4-benzodioxin-2-yl)thiophene-3-carboxylate](/img/structure/B12489762.png)
![5-({3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12489765.png)
![N'-[(4-chlorophenyl)sulfonyl]-3-nitrobenzohydrazide](/img/structure/B12489773.png)
